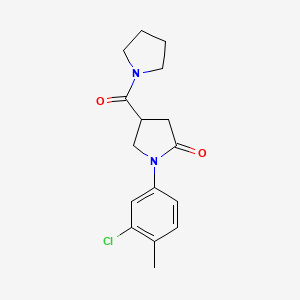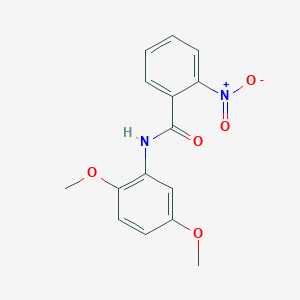![molecular formula C15H18N4O2 B5505787 N-[2-(dimethylamino)ethyl]-3-(2-pyrimidinyloxy)benzamide](/img/structure/B5505787.png)
N-[2-(dimethylamino)ethyl]-3-(2-pyrimidinyloxy)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related compounds involves intricate steps, including the use of N-C-N dinucleophiles for the formation of pyrimidine derivatives, showcasing the complexity and versatility in creating compounds with pyrimidinyl groups (Schenone, Sansebastiano, & Mosti, 1990). Additionally, modifications of benzamide derivatives highlight the synthetic strategies to incorporate the dimethylaminoethyl group into the benzamide framework, exemplified by the creation of gastrointestinal prokinetic agents (Sakaguchi et al., 1992).
Molecular Structure Analysis
Crystallographic studies provide insights into the molecular structure of related benzamide compounds, revealing their hydrogen-bonded dimer formations and supramolecular aggregations, which are crucial for understanding the intermolecular interactions and stability of these molecules (Kranjc et al., 2012).
Chemical Reactions and Properties
The reactivity of dimethylaminomethylene derivatives with dinucleophiles leading to the formation of pyrimidinecarboxylates demonstrates the chemical versatility and potential for further functionalization of these compounds (Schenone et al., 1990). This aspect is crucial for developing new compounds with tailored properties.
Physical Properties Analysis
The study of physical properties such as crystal structure provides valuable information on the solid-state arrangement and potential applications of these compounds. The detailed crystallographic analysis sheds light on the molecular interactions and stability critical for material science applications (Kranjc et al., 2012).
Chemical Properties Analysis
The exploration of chemical properties, including reactivity with various nucleophiles and the formation of diverse heterocyclic compounds, underlines the chemical richness of dimethylaminoethyl benzamide derivatives. These studies are pivotal for understanding the fundamental chemistry and potential synthetic applications of these molecules (Schenone et al., 1990); (Sakaguchi et al., 1992).
科学的研究の応用
Ultrasensitive Detection of Malignant Melanoma
A novel positron emission tomography (PET) imaging probe, N-(2-(dimethylamino)ethyl)-5-[18F]fluoropicolinamide ([18F]DMPY2), was developed and evaluated for its diagnostic performance in detecting primary and metastatic melanomas. This radiotracer exhibited outstanding imaging quality due to its strong and prolonged tumoral uptake and rapid background clearance, suggesting significant potential for early-stage melanoma diagnosis using PET imaging. The development of [18F]DMPY2 represents a pioneering approach in the use of pyridine-based benzamide derivatives for ultrasensitive detection of melanoma lesions, demonstrating superior performance compared to conventional PET imaging agents (Pyo et al., 2020).
Antitumor and Anti-inflammatory Agents
Research into the synthesis of novel compounds derived from N-[2-(dimethylamino)ethyl]-3-(2-pyrimidinyloxy)benzamide has led to the development of new anti-inflammatory and analgesic agents. These include benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines that showed promising cyclooxygenase inhibition, analgesic, and anti-inflammatory activities in preclinical models. Such compounds could offer new therapeutic avenues for treating inflammation and pain (Abu‐Hashem et al., 2020).
Novel Synthetic Routes and Chemical Properties
Investigations into the chemical properties of this compound derivatives have led to innovative synthetic methods and insights into their chemical behavior. For instance, research on the selective quaternization of 2-(dimethylamino)ethyl methacrylate residues in tertiary amine methacrylate diblock copolymers has expanded the understanding of these compounds' polymerization and potential applications in creating novel cationic diblock copolymers with unique micellization properties in aqueous media (Bütün et al., 2001).
Cardiotonic and Antiallergy Activities
Further research has explored the cardiotonic and antiallergy activities of this compound derivatives. These studies have led to the identification of compounds with potential therapeutic applications in treating cardiovascular diseases and allergies, demonstrating the versatility and broad potential of this compound in medicinal chemistry (Dorigo et al., 1996; Walsh et al., 1990).
特性
IUPAC Name |
N-[2-(dimethylamino)ethyl]-3-pyrimidin-2-yloxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O2/c1-19(2)10-9-16-14(20)12-5-3-6-13(11-12)21-15-17-7-4-8-18-15/h3-8,11H,9-10H2,1-2H3,(H,16,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSMNYLDGZLTQHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNC(=O)C1=CC(=CC=C1)OC2=NC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-isobutyl-3,6,7,8-tetrahydrocyclopenta[d]pyrazolo[3,4-b]pyridin-1-amine](/img/structure/B5505715.png)
![6-({[(7-methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)methyl]amino}methyl)-1,4-oxazepan-6-ol dihydrochloride](/img/structure/B5505720.png)
![4-methyl-2-(3-{[4-(2-pyrimidinyl)-1-piperazinyl]carbonyl}phenoxy)pyrimidine](/img/structure/B5505734.png)
![2-[3-(1,3-benzodioxol-5-yl)propanoyl]-1,2,3,4-tetrahydroisoquinolin-4-ol](/img/structure/B5505736.png)

![(1S*,5R*)-3-[3-(3,5-dimethyl-4-isoxazolyl)propanoyl]-6-(3-methyl-2-buten-1-yl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5505748.png)

![4-methyl-2-{3-[(4-methyl-1-piperazinyl)carbonyl]phenoxy}pyrimidine](/img/structure/B5505757.png)

![N-(3-methylphenyl)-N-[4-oxo-4-(1-piperidinyl)butyl]methanesulfonamide](/img/structure/B5505772.png)
![N-(5-methyl-2-pyridinyl)-6-[4-(phenoxyacetyl)-1-piperazinyl]-3-pyridazinamine](/img/structure/B5505807.png)
